Thiocyanic acid, hexyl ester

Description

The exact mass of the compound Thiocyanic acid, hexyl ester is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9042. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiocyanic acid, hexyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiocyanic acid, hexyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

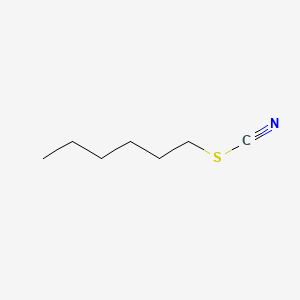

Structure

3D Structure

Properties

IUPAC Name |

hexyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS/c1-2-3-4-5-6-9-7-8/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESHFZBHEPQOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30218217 | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6803-40-3 | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6803-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Thiocyanohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006803403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexylrhodanid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiocyanic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30218217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-THIOCYANOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SCX6IA45CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hexyl Thiocyanate: A Technical Guide to its Chemical Properties, Synthesis, and Reactivity

Abstract

Hexyl thiocyanate (CH₃(CH₂)₅SCN) is a valuable, yet often overlooked, organosulfur compound that serves as a key intermediate in synthetic chemistry. Its utility is intrinsically linked to the unique reactivity of the thiocyanate functional group. This technical guide provides an in-depth exploration of the chemical and physical properties of hexyl thiocyanate, offering a resource for researchers, chemists, and professionals in drug development. We will delve into its synthesis, with a focus on controlling regioselectivity, its characteristic spectroscopic signatures, and its key chemical transformations, most notably the isomerization to its more stable isothiocyanate counterpart and its reduction to the corresponding thiol. This document aims to provide not just procedural knowledge but also the causal logic behind the observed chemical behaviors, grounded in established principles.

Introduction: The Thiocyanate vs. Isothiocyanate Dichotomy

Organic thiocyanates (R-S-C≡N) and their isomers, isothiocyanates (R-N=C=S), are both pivotal classes of organosulfur compounds. While isothiocyanates are well-known for their prevalence in nature (e.g., as mustard oils) and their broad biological activities, organic thiocyanates like hexyl thiocyanate are primarily valued as synthetic precursors.[1][2] Their importance stems from their ability to be converted into other sulfur-containing functional groups, such as thiols, thioethers, and thiocarbamates.[3][4]

A central theme in the chemistry of alkyl thiocyanates is their relationship with the isomeric isothiocyanates. The thiocyanate anion (SCN⁻) is an ambident nucleophile, meaning it can attack electrophiles from either its sulfur or nitrogen atom.[5][6] This duality dictates the synthetic strategy and defines the compound's reactivity, as hexyl thiocyanate, the product of kinetic control, can readily rearrange to the thermodynamically more stable hexyl isothiocyanate.[5][7] Understanding this relationship is paramount for any scientist working with this functional group.

Molecular Structure and Physicochemical Properties

Hexyl thiocyanate is characterized by a linear hexyl chain attached to the sulfur atom of a thiocyanate group. The S-C≡N linkage is distinct from the N=C=S group in its isomer, a difference that profoundly impacts its chemical and spectroscopic properties.

Table 1: Physicochemical Properties of Hexyl Thiocyanate

| Property | Value | Source(s) |

| Chemical Name | Hexyl thiocyanate; 1-Thiocyanohexane | [8] |

| CAS Number | 6803-40-3 | [8] |

| Molecular Formula | C₇H₁₃NS | [8] |

| Molecular Weight | 143.25 g/mol | [8] |

| Computed XLogP3-AA | 3.3 | [8] |

| Boiling Point | Not experimentally reported; expected to be slightly higher than the isothiocyanate isomer (218-219 °C @ 760 mmHg) | [9][10] |

| Density | Not experimentally reported; likely similar to the isothiocyanate isomer (0.929-0.941 g/mL at 20-25 °C) | [9] |

| Refractive Index | Not experimentally reported; likely similar to the isothiocyanate isomer (n20/D ~1.49) | [9] |

| Solubility | Expected to be insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. | [9] |

Synthesis and Mechanistic Considerations

The most direct and common method for synthesizing hexyl thiocyanate is through a nucleophilic substitution reaction between a hexyl halide and an alkali metal thiocyanate.[11] This reaction is a classic example of leveraging the principles of kinetic versus thermodynamic control.

Causality: The Ambident Nucleophile

The outcome of the reaction is governed by the ambident nature of the thiocyanate ion and is explained by Hard and Soft Acids and Bases (HSAB) theory. The primary alkyl halide (1-bromohexane) is a relatively soft electrophile. The sulfur atom in the thiocyanate anion is a soft nucleophilic center, while the nitrogen atom is a hard nucleophilic center. According to HSAB theory, soft acids prefer to react with soft bases. Therefore, the softer sulfur atom preferentially attacks the soft electrophilic carbon of the hexyl halide, leading to the formation of hexyl thiocyanate as the major, kinetically favored product.[5][12]

However, the nitrogen atom can also attack, leading to the formation of the isothiocyanate isomer as a byproduct. The ratio of thiocyanate to isothiocyanate can be influenced by several factors:

-

Solvent: Polar protic solvents can solvate the harder nitrogen end of the nucleophile, sterically hindering its approach and favoring S-attack. Polar aprotic solvents may lead to higher proportions of the N-attack product.

-

Counter-ion: Sodium (Na⁺) and potassium (K⁺) salts are typically used to favor the thiocyanate product.[13] Cations that can coordinate strongly to the leaving group, like silver (Ag⁺), can promote a more Sₙ1-like character, increasing the amount of the isothiocyanate product.[13]

-

Temperature: Higher temperatures can provide the activation energy needed to form the more stable isothiocyanate, either directly or by promoting the isomerization of the thiocyanate product.

Experimental Protocol: Synthesis of Hexyl Thiocyanate

This protocol describes a standard laboratory procedure for the synthesis of hexyl thiocyanate from 1-bromohexane.

Materials:

-

1-Bromohexane

-

Potassium thiocyanate (KSCN), finely powdered and dried

-

Ethanol (or Acetone)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.2 equivalents) in a minimal amount of 95% ethanol.

-

Addition of Alkyl Halide: Add 1-bromohexane (1.0 equivalent) to the stirring solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A precipitate of potassium bromide (KBr) will form as the reaction proceeds.

-

Workup: After cooling to room temperature, filter the mixture to remove the KBr precipitate.

-

Extraction: Transfer the filtrate to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove residual ethanol and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure hexyl thiocyanate. Caution: Avoid excessive heating during distillation to minimize isomerization to hexyl isothiocyanate.

Figure 1. General workflow for the synthesis of hexyl thiocyanate.

Chemical Reactivity and Key Transformations

The synthetic value of hexyl thiocyanate lies in its conversion to other functional groups.

Isomerization to Hexyl Isothiocyanate

The most significant reaction of alkyl thiocyanates is their isomerization to the thermodynamically more stable isothiocyanate isomers.[5] This rearrangement can be induced thermally or by catalysis and is a critical consideration during synthesis and purification.[7][14] The isothiocyanate is generally more stable due to the greater strength of the C=N and C=S double bonds compared to the C-S single bond and C≡N triple bond.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isothiocyanate - Wikipedia [en.wikipedia.org]

- 3. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Deciphering the Differences in Ambident Reactivity between the Cyanate, Thiocyanate Ions, and their P- and As-Containing Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2954393A - Alkyl thiocyanate isomerization - Google Patents [patents.google.com]

- 8. 1-Thiocyanohexane | C7H13NS | CID 81257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Hexyl isothiocyanate | C7H13NS | CID 78120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. hexyl isothiocyanate, 4404-45-9 [thegoodscentscompany.com]

- 11. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to Hexyl Thiocyanate (CAS 6803-40-3): Synthesis, Reactivity, and Applications for the Research Scientist

Introduction

Hexyl thiocyanate (CAS 6803-40-3), also known as 1-thiocyanohexane, is an organosulfur compound featuring a linear six-carbon alkyl chain attached to a thiocyanate functional group (-SCN). While structurally similar to its more widely studied isomer, hexyl isothiocyanate (-NCS), hexyl thiocyanate possesses distinct chemical properties and reactivity that make it a valuable, albeit specialized, intermediate in synthetic chemistry. Researchers in materials science, drug discovery, and agrochemicals can leverage its unique functionalities, but a thorough understanding of its synthesis, handling, and reaction pathways is paramount.

This guide provides a comprehensive technical overview tailored for researchers and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing its synthesis and reactivity, offering field-proven insights into its practical application and handling.

Section 1: Physicochemical Properties & Spectroscopic Signature

A precise understanding of a compound's physical and spectroscopic characteristics is the foundation of its effective use in a laboratory setting. Hexyl thiocyanate is a clear liquid under standard conditions, but its true identity is confirmed through a combination of physical measurements and spectroscopic analysis.

Physicochemical Data

The key physical and chemical identifiers for hexyl thiocyanate are summarized below. It is critical to distinguish these from the properties of its isomer, hexyl isothiocyanate (CAS 4404-45-9), which has a significantly different boiling point and density.[1][2]

| Property | Value | Source |

| CAS Number | 6803-40-3 | [3] |

| Molecular Formula | C₇H₁₃NS | [3][4] |

| Molecular Weight | 143.25 g/mol | [1][4] |

| Synonyms | 1-Thiocyanohexane, Thiocyanic acid, hexyl ester | [4] |

| XLogP3-AA | 3.3 | [4] |

| Appearance | Colorless Liquid (Predicted) | |

| Boiling Point | ~136-138 °C / 96 mmHg (Isomer data) | [2] |

| Density | ~0.93 g/mL (Isomer data) | [1] |

Molecular Structure

The structure of hexyl thiocyanate consists of an n-hexyl group bonded to the sulfur atom of the thiocyanate moiety. This S-linkage is the defining feature that differentiates it from the N-linked isothiocyanate.

Caption: Molecular structure of Hexyl Thiocyanate.

Spectroscopic Analysis: The Signature of the SCN Group

Spectroscopy is the definitive method for confirming the synthesis of hexyl thiocyanate and distinguishing it from its isothiocyanate isomer.

-

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of an alkyl thiocyanate is the sharp, strong absorption band corresponding to the C≡N triple bond stretch. This peak typically appears in the range of 2140-2175 cm⁻¹ .[5][6] This is distinct from the broad and very intense asymmetric stretch of the -N=C=S group in an isothiocyanate, which appears at a lower frequency (around 2050-2150 cm⁻¹). The presence of a sharp peak above 2150 cm⁻¹ is strong evidence for the thiocyanate linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides a clear distinction based on the chemical shift of the protons on the carbon adjacent to the functional group (α-protons).

-

For hexyl thiocyanate (CH₃(CH₂)₄CH₂ -SCN), the α-protons are deshielded by the adjacent sulfur atom and are expected to appear as a triplet around δ 2.8-3.0 ppm .

-

In contrast, the α-protons in hexyl isothiocyanate (CH₃(CH₂)₄CH₂ -NCS) are adjacent to a more electronegative nitrogen atom, shifting their signal further downfield to approximately δ 3.4-3.6 ppm .

-

A study by Mathias demonstrated that the chemical shifts of protons adjacent to -SCN and -NCS groups are reliably different, providing a straightforward method for analysis of mixtures.[7]

¹³C NMR is also diagnostic. The carbon of the thiocyanate group (-SC N) typically appears around δ 110-115 ppm , whereas the central carbon of the isothiocyanate group (-N=C =S) is significantly further downfield, around δ 125-135 ppm .

-

Section 2: Synthesis and Mechanistic Considerations

The most reliable and common method for synthesizing primary alkyl thiocyanates like hexyl thiocyanate is through a nucleophilic substitution reaction, typically an Sₙ2 mechanism.[8] This approach leverages readily available starting materials and offers good control over the isomeric outcome when reaction conditions are chosen carefully.

The Role of the Ambident Nucleophile

The cornerstone of this synthesis is the thiocyanate anion (SCN⁻), which is an ambident nucleophile . It possesses two nucleophilic sites: the "soft" sulfur atom and the "hard" nitrogen atom. The choice of which atom attacks the electrophilic carbon of the alkyl halide determines the product:

-

Attack via Sulfur (soft nucleophile): Yields the alkyl thiocyanate (R-SCN).

-

Attack via Nitrogen (hard nucleophile): Yields the alkyl isothiocyanate (R-NCS).

According to Hard and Soft Acid and Base (HSAB) theory, the primary alkyl halide (1-bromohexane) has a relatively soft electrophilic carbon. Soft nucleophiles (like sulfur) preferentially react with soft electrophiles. Therefore, to maximize the yield of hexyl thiocyanate, the reaction conditions should favor the S-alkylation pathway. This is typically achieved by using a polar aprotic solvent like acetone or DMF, which solvates the cation (e.g., K⁺) but leaves the nucleophilic anion relatively free.

Recommended Synthesis Protocol: Hexyl Thiocyanate from 1-Bromohexane

This protocol details a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

-

1-Bromohexane (C₆H₁₃Br)[9]

-

Potassium thiocyanate (KSCN)

-

Acetone (anhydrous)

-

Diatomaceous earth (e.g., Celite®)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium thiocyanate (1.2 equivalents) and 100 mL of anhydrous acetone.

-

Initiation: Begin vigorous stirring to create a fine suspension. Add 1-bromohexane (1.0 equivalent) to the flask via a dropping funnel.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) and maintain for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of 1-bromohexane. A white precipitate of potassium bromide (KBr) will form as the reaction proceeds.

-

Work-up (Isolation):

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated KBr, washing the filter cake with a small amount of diethyl ether.

-

Transfer the filtrate to a separatory funnel and remove the bulk of the acetone using a rotary evaporator.

-

Dilute the remaining residue with 100 mL of diethyl ether.

-

Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

-

Drying and Concentration: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure hexyl thiocyanate.

Synthesis Workflow Diagram

Caption: A typical laboratory workflow for the synthesis of Hexyl Thiocyanate.

Section 3: Chemical Reactivity and Synthetic Utility

Hexyl thiocyanate is not typically an end-product but rather a versatile intermediate.[10] Its reactivity is dominated by two main pathways: isomerization to the more stable isothiocyanate and transformation of the thiocyanate group into other sulfur-containing functionalities.

Isomerization to Hexyl Isothiocyanate

Organic thiocyanates can rearrange to their thermodynamically more stable isothiocyanate isomers, a reaction that can be promoted by heat or catalysts.[11] For primary alkyl thiocyanates, this isomerization is often sluggish but can occur, especially during purification by distillation at atmospheric pressure, leading to contaminated products.

The mechanism can vary, but for simple alkyl groups, it may involve nucleophilic attack of the nitrogen lone pair on the α-carbon, proceeding through a tight ion pair or a concerted transition state. The presence of excess thiocyanate ions can catalyze this process.[8] For researchers, this means that prolonged heating should be avoided if the pure thiocyanate is desired.

Utility as a Synthetic Intermediate

The true value of hexyl thiocyanate lies in its ability to serve as a precursor to other valuable compounds.

-

Reduction to Thiols: One of the most important transformations is the reduction to the corresponding thiol, n-hexane-1-thiol. This provides a valuable alternative to the direct reaction of 1-bromohexane with sodium hydrosulfide, which can be complicated by the formation of dialkyl sulfide byproducts. Various reducing agents can be employed, including lithium aluminum hydride (LiAlH₄), though older methods used dissolving metal reductions (e.g., sodium in liquid ammonia).[12][13][14] More recently, methods using reagents like phosphorus pentasulfide have also been developed.[13]

-

Hydrolysis: Under certain conditions, thiocyanates can be hydrolyzed to thiocarbamates, providing another avenue for synthetic diversification.[8]

Key Reactivity Pathways

Caption: Major reaction pathways of Hexyl Thiocyanate.

Section 4: Applications in Research and Development

While direct commercial applications of hexyl thiocyanate are limited, its role as a synthetic building block is significant for the research community.

-

Precursor to Bioactive Molecules: The isothiocyanate functional group is a well-known pharmacophore found in many natural products with anti-inflammatory and chemopreventive properties. The controlled synthesis of hexyl thiocyanate followed by clean isomerization provides a strategic route to pure hexyl isothiocyanate for biological screening and drug development studies.

-

Intermediate for Agrochemicals and Materials: Thiols and their derivatives, readily accessible from hexyl thiocyanate, are used in the synthesis of pesticides, vulcanization accelerators, and as ligands for metal catalysts.[10] The ability to introduce a six-carbon chain with a terminal sulfur group makes it a useful intermediate for modifying the properties of polymers or creating self-assembled monolayers on surfaces like gold.

Section 5: Safety, Handling, and Toxicology

Proper handling of hexyl thiocyanate is essential. It is classified as a dangerous good for transport and should be handled with care.[3]

CAUTION: Much of the publicly available, detailed toxicology data refers to the isomer, hexyl isothiocyanate (CAS 4404-45-9) , which is known to be toxic if swallowed, inhaled, or in contact with skin, and is a lachrymator.[1][15][16] While hexyl thiocyanate may have a different toxicological profile, it is prudent to handle it with the same level of caution until specific data becomes available.

General Handling and Storage

| Aspect | Recommendation | Rationale |

| Ventilation | Always handle in a certified chemical fume hood. | To prevent inhalation of potentially toxic vapors. |

| PPE | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | To prevent vigorous or hazardous reactions. Contact with strong acids can liberate highly toxic hydrogen cyanide (HCN) gas.[17] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. | To ensure stability and prevent accidental reactions. |

| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance. |

Conclusion

Hexyl thiocyanate, CAS 6803-40-3, is a valuable chemical intermediate whose utility is defined by the precise reactivity of the thiocyanate group. Its synthesis via nucleophilic substitution of 1-bromohexane is a classic and effective method, provided the ambident nature of the thiocyanate nucleophile is controlled through appropriate solvent choice. Its primary value to researchers lies in its capacity to be cleanly converted into other functional groups, most notably thiols and the isomeric isothiocyanates. A firm grasp of its distinct spectroscopic signatures, reactivity, and safe handling procedures enables the modern scientist to effectively integrate this versatile building block into complex synthetic programs in medicine, materials, and beyond.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78120, Hexyl isothiocyanate. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link].

- Vogel, A. I., & Imperial Chemical Industries Ltd. (1964). Reduction of organic thiocyanates (U.S. Patent No. 3,129,262). U.S. Patent and Trademark Office.

- Burmeister, J. L., & Basolo, F. (1964). Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. Inorganic Chemistry, 3(11), 1587–1593.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81257, 1-Thiocyanohexane. Retrieved from [Link].

-

Wang, Z., et al. (2019). Progress on the Synthesis and Applications of Thiocyanates. Chinese Journal of Organic Chemistry, 39(9), 2413-2433. (Referenced via ResearchGate: [Link]).

-

Kumar, S., & Chimni, S. S. (2017). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. Chemistry Central Journal, 11(1), 59. Retrieved from [Link].

- Venerable, J. T., Miyashiro, J., & Weyna, P. L. (1964). Preparation of alkyl isothiocyanates (U.S. Patent No. 3,149,141). U.S. Patent and Trademark Office.

-

LookChem. (n.d.). Hexyl isothiocyanate CAS NO.4404-45-9. Retrieved from [Link].

-

Singh, R., et al. (2018). Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. BMC Chemistry, 12(1), 1-6. (Referenced via a similar article: [Link]).

-

Cho, Y. S., et al. (2014). Origin of thiocyanate spectral shifts in water and organic solvents. The Journal of Chemical Physics, 141(21), 212411. Retrieved from [Link].

-

Wikipedia contributors. (2023, April 25). Organic thiocyanates. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].

-

Kumar, S., & Singh, S. (2024). Synthetic access to thiols: A review. Journal of Chemical Sciences, 136(1), 67. Retrieved from [Link].

-

ScentRealm. (n.d.). Hexyl isothiocyanate (CAS 4404-45-9): Odor profile, Properties, & IFRA compliance. Retrieved from [Link].

-

ChemRxiv. (2022). Inorganic Metal Thiocyanates. Preprint. Retrieved from [Link].

-

Emerson, D. W. (1956). A study of the thiocyanate-isothiocyanate rearrangement (Doctoral dissertation, University of New Hampshire). ProQuest Dissertations & Theses Global. Retrieved from [Link].

-

ResearchGate. (2018). Thiocyanation of α-amino carbonyl compounds for the synthesis of aromatic thiocyanates. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by cyanation. Retrieved from [Link].

-

Carl ROTH GmbH + Co. KG. (2016). Safety Data Sheet: Ammonium thiocyanate solution. Retrieved from [Link].

-

Mathias, A. (1965). The analysis of alkyl thiocyanates and isothiocyanates by NMR. Tetrahedron, 21(5), 1073–1075. (Referenced via Sci-Hub: [Link]).

-

Arkivoc. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Retrieved from [Link].

-

ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates. Retrieved from [Link].

-

ChemRxiv. (2022). Recent Advancement in Synthesis of Isothiocyanates. Preprint. Retrieved from [Link].

-

The Good Scents Company. (n.d.). Hexyl isothiocyanate. Retrieved from [Link].

Sources

- 1. Hexyl isothiocyanate | C7H13NS | CID 78120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HEXYL ISOTHIOCYANATE, CasNo.4404-45-9 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. 1-Thiocyanohexane | C7H13NS | CID 81257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. The analysis of alkyl thiocyanates and isothiocyanates by NMR / Tetrahedron, 1965 [sci-hub.st]

- 8. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 9. exsyncorp.com [exsyncorp.com]

- 10. researchgate.net [researchgate.net]

- 11. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]

- 12. US3129262A - Reduction of organic thiocyanates - Google Patents [patents.google.com]

- 13. Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physical Properties of 1-Thiocyanohexane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 1-Thiocyanohexane and its Isomers in Scientific Research

1-Thiocyanohexane (C₇H₁₃NS) is an organic compound belonging to the thiocyanate class, characterized by the functional group -S-C≡N.[1] Its molecular structure, consisting of a hexyl chain attached to a thiocyanate group, imparts specific physicochemical properties that are of significant interest in various scientific domains, including organic synthesis and drug discovery. Organic thiocyanates are versatile intermediates in the synthesis of a wide range of sulfur-containing compounds.[1] Moreover, the thiocyanate moiety is a key component in various biologically active molecules, exhibiting a spectrum of activities including antibacterial, antifungal, and antitumor properties.

It is imperative for researchers to distinguish 1-thiocyanohexane from its isomer, hexyl isothiocyanate (C₇H₁₃NS), which possesses the -N=C=S functional group. While sharing the same molecular formula and weight, the structural difference between the thiocyanate and isothiocyanate groups leads to distinct physical and chemical properties. Often, these isomers can be found in mixtures, and the experimental data available may pertain to the more common or stable isomer, the isothiocyanate. This guide will present the known physical properties of 1-thiocyanohexane, drawing a clear distinction between computationally predicted data for the thiocyanate and experimentally determined values for its close isomer, hexyl isothiocyanate.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its fundamental identifiers and molecular structure.

| Identifier | Value | Source |

| IUPAC Name | hexyl thiocyanate | PubChem[1] |

| CAS Number | 6803-40-3 | PubChem[1] |

| Molecular Formula | C₇H₁₃NS | PubChem[1] |

| Molecular Weight | 143.25 g/mol | PubChem[1] |

| Canonical SMILES | CCCCCCSC#N | PubChem[1] |

| InChI Key | BESHFZBHEPQOSU-UHFFFAOYSA-N | PubChem[1] |

Core Physical Properties: A Comparative Analysis

The following table summarizes the key physical properties of 1-thiocyanohexane. It is critical to note the distinction between computed values for 1-thiocyanohexane and the available experimental data for its isomer, hexyl isothiocyanate. This distinction is crucial for experimental design and interpretation.

| Physical Property | 1-Thiocyanohexane (Computed Values) | Hexyl Isothiocyanate (Experimental Values) |

| Boiling Point | Not Available | 218-219 °C at 760 mmHg |

| Density | Not Available | 0.931-0.941 g/cm³ at 20 °C |

| Refractive Index | Not Available | 1.490-1.494 at 20 °C |

| Solubility | See details below | Very slightly soluble in water; soluble in alcohol |

In-Depth Analysis and Experimental Methodologies

Boiling Point

The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound.

Causality Behind Experimental Choices: The determination of a boiling point relies on establishing the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. For small sample volumes, a micro-boiling point determination using a Thiele tube is a common and efficient method. This technique minimizes sample loss and provides an accurate measurement.

Experimental Protocol: Micro-Boiling Point Determination using a Thiele Tube

Caption: Workflow for micro-boiling point determination.

Self-Validating System: The observation of a continuous stream of bubbles indicates that the vapor pressure of the sample has exceeded the external pressure. The subsequent entry of the liquid into the capillary upon cooling marks the precise point where the vapor pressure equals the atmospheric pressure, thus providing a reliable boiling point measurement.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Causality Behind Experimental Choices: The density of a liquid can be accurately determined by measuring the mass of a known volume. Using a pycnometer or a graduated cylinder and a precise balance provides a straightforward and reliable method for this determination.

Experimental Protocol: Density Determination

Caption: Step-by-step workflow for density measurement.

Self-Validating System: To ensure accuracy, the procedure should be repeated multiple times, and the average density calculated. The consistency of the results will validate the precision of the measurements. The calibration of the balance and the accuracy of the graduated cylinder are critical for a trustworthy outcome.

Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a valuable tool for identifying and assessing the purity of liquid samples.

Causality Behind Experimental Choices: An Abbe refractometer is the standard instrument for measuring the refractive index of liquids. It operates on the principle of critical angle and provides a direct reading of the refractive index. Temperature control is crucial as the refractive index is temperature-dependent.

Experimental Protocol: Refractive Index Measurement

Caption: Workflow for refractive index determination.

Self-Validating System: The calibration of the refractometer with a known standard before and after the measurement of the sample ensures the accuracy of the obtained value. A sharp and clear dividing line in the eyepiece indicates a pure sample and a properly functioning instrument.

Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. Understanding the solubility of 1-thiocyanohexane in various solvents is crucial for its application in synthesis, purification, and formulation.

Causality Behind Experimental Choices: The "like dissolves like" principle is a guiding factor in predicting solubility. 1-Thiocyanohexane, with its nonpolar hexyl chain and polar thiocyanate group, is expected to exhibit miscibility with a range of organic solvents. Its solubility in water is predicted to be low due to the dominance of the hydrophobic alkyl chain. A simple qualitative test by mixing the solute and solvent provides a rapid assessment of solubility.

Experimental Protocol: Qualitative Solubility Test

-

Preparation: Place 1 mL of the solvent to be tested into a small test tube.

-

Addition of Solute: Add a few drops of 1-thiocyanohexane to the test tube.

-

Observation: Agitate the mixture and observe if the 1-thiocyanohexane dissolves completely.

-

Classification:

-

Soluble: Forms a clear, homogeneous solution.

-

Slightly Soluble: A portion of the solute dissolves, but some remains undissolved.

-

Insoluble: The solute does not dissolve and forms a separate layer or remains as a distinct phase.

-

Predicted Solubility Profile:

-

Water: Very slightly soluble to insoluble.

-

Ethanol: Soluble.

-

Diethyl Ether: Soluble.

-

Acetone: Soluble.

-

Toluene: Soluble.

-

Hexane: Soluble.

Safety and Handling

Based on the available GHS classification, 1-thiocyanohexane is harmful if swallowed and causes serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the key physical properties of 1-thiocyanohexane, tailored for a scientific audience. By presenting both computed data for 1-thiocyanohexane and experimental data for its isomer, hexyl isothiocyanate, this document offers a nuanced and accurate resource for researchers. The detailed experimental protocols and the rationale behind them are designed to ensure scientific integrity and reproducibility in the laboratory. A thorough understanding of these physical properties is fundamental for the successful application of 1-thiocyanohexane in organic synthesis and drug development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81257, 1-Thiocyanohexane. Retrieved from [Link].

Sources

The Genesis of a Versatile Functional Group: A Technical History of Alkyl Thiocyanates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth guide traces the discovery and historical development of alkyl thiocyanates, a class of organosulfur compounds that have evolved from chemical curiosities to vital building blocks in medicinal chemistry and materials science. We will navigate the seminal moments of their initial synthesis in the mid-19th century, explore the evolution of synthetic methodologies, and chart the discovery of their diverse biological activities. This exploration is designed to provide a deep, contextual understanding of the causality behind experimental choices and the logical progression of the field, offering valuable insights for today's researchers.

The Dawn of Thiocyanate Chemistry: From Inorganic Salts to the First Organic Esters

The story of alkyl thiocyanates begins not with the alkyl derivatives themselves, but with the discovery of their inorganic parent, the thiocyanate anion ([SCN]⁻). In 1809, the English chemist Robert Porrett serendipitously synthesized this novel anion while investigating the reaction of potassium sulfide with Prussian blue.[1] This discovery laid the inorganic foundation upon which the organic chemistry of thiocyanates would be built.

The intellectual landscape of early 19th-century chemistry was dominated by the burgeoning field of organic synthesis and the vitalism debate. It was in this context that the legendary chemists Friedrich Wöhler and Justus von Liebig conducted their groundbreaking work on cyanates and related compounds. Their investigations into isomerism, particularly the striking difference between silver cyanate and the explosive silver fulminate which possess the same elemental composition, challenged the prevailing chemical theories of the time and paved the way for a deeper understanding of molecular structure.[2]

While the exact first synthesis of an alkyl thiocyanate is a matter of historical nuance, early reports in the prominent chemical journal Annalen der Chemie und Pharmacie during the 1840s detail the preparation of these "Schwefelcyanäthyl" (ethyl thiocyanate) compounds. These initial syntheses were foundational, demonstrating the ability to form a covalent bond between an alkyl group and the sulfur atom of the thiocyanate moiety. The classical and most straightforward method, established during this period, involves the nucleophilic substitution of an alkyl halide with an alkali metal thiocyanate, such as potassium or sodium thiocyanate.[3]

This reaction, elegant in its simplicity, became the workhorse for accessing a variety of simple alkyl thiocyanates and remains a fundamental transformation in organic synthesis today.

Diagram 1: The Archetypal Synthesis of Alkyl Thiocyanates

Caption: Nucleophilic substitution of an alkyl halide with a thiocyanate salt.

Expanding the Synthetic Arsenal: Methodological Advancements

The initial reliance on alkyl halides, while effective, had its limitations. The reactivity of the halide (I > Br > Cl) and the structure of the alkyl group significantly influenced the reaction's success and often led to the formation of the isomeric isothiocyanates (R-NCS) as a significant byproduct, particularly with secondary and tertiary halides. This inherent challenge spurred chemists to develop more refined and selective synthetic routes.

From Alcohols: A More Versatile Approach

A significant leap forward was the development of methods to synthesize alkyl thiocyanates directly from alcohols. This bypassed the need to first convert the alcohol to a halide, offering a more atom-economical and often milder reaction pathway. One notable method involves the use of triphenylphosphine and diethylazodicarboxylate (DEAD) in the presence of ammonium thiocyanate (NH₄SCN), a variation of the Mitsunobu reaction.[4] This approach proved highly effective for a range of primary and secondary alcohols.

More recently, the use of sulfonyl fluorides like SO₂F₂ has emerged as a powerful tool for the direct conversion of alcohols to thiocyanates. This method proceeds via the in situ formation of a sulfonate ester, which is then readily displaced by the thiocyanate anion, offering high efficiency and broad functional group tolerance.[4]

Table 1: Comparison of Early Synthetic Methods for Alkyl Thiocyanates

| Method | Starting Material | Reagents | Advantages | Disadvantages |

| Classical Substitution | Alkyl Halide | KSCN or NaSCN | Simple, readily available reagents | Isothiocyanate byproduct formation, limited to reactive halides |

| From Alcohols (Mitsunobu-type) | Alcohol | PPh₃, DEAD, NH₄SCN | Milder conditions, avoids halide synthesis | Stoichiometric phosphine oxide waste |

| From Alcohols (SO₂F₂) | Alcohol | SO₂F₂, NH₄SCN | High efficiency, broad functional group tolerance | SO₂F₂ is a toxic gas |

Aryl Thiocyanates: The Sandmeyer Reaction

The synthesis of aryl thiocyanates required a different strategic approach. The classical Sandmeyer reaction, a cornerstone of aromatic chemistry, provided an elegant solution. Diazotization of an aromatic amine followed by treatment with a copper(I) thiocyanate salt affords the corresponding aryl thiocyanate in good yield. This method opened the door to a vast array of aromatic and heteroaromatic thiocyanates.

Unveiling the Biological Potential: From Agriculture to Medicine

The initial interest in alkyl thiocyanates was primarily academic. However, as the 20th century progressed, their potent biological activities began to be recognized, leading to their development for various practical applications.

A New Class of Insecticides: The "Lethane" Era

A pivotal moment in the history of alkyl thiocyanates was the discovery of their insecticidal properties. In the 1930s, researchers at Rohm and Haas developed a series of aliphatic thiocyanates, commercially known as Lethane insecticides. These compounds, such as 2-butoxy-2'-thiocyanodiethyl ether (Lethane 384), were highly effective contact insecticides and were widely used in household and agricultural applications for several decades. The mode of action of these compounds is believed to involve the in vivo liberation of cyanide, a potent metabolic poison.

Fungicidal and Antimicrobial Activities

Beyond their insecticidal effects, various organic thiocyanates have demonstrated significant antifungal and antibacterial properties. The thiocyanate moiety can interfere with essential cellular processes in microorganisms. For instance, naturally occurring compounds containing the isothiocyanate group, which are closely related to and can be derived from thiocyanates, are well-known for their antimicrobial effects. This has spurred research into synthetic alkyl thiocyanates as potential antifungal agents for agricultural and medicinal applications.

Modern Drug Discovery and Development

In contemporary drug discovery, the thiocyanate group is recognized as a valuable pharmacophore and a versatile synthetic handle. Its introduction into a molecule can modulate its biological activity and pharmacokinetic properties. Thiocyanate-containing compounds have been investigated for a range of therapeutic applications, including as anticancer and antiparasitic agents.[1] The ability of the thiocyanate group to be readily transformed into other sulfur-containing functionalities further enhances its utility in the synthesis of complex, biologically active molecules.

Diagram 2: Evolution of Alkyl Thiocyanate Applications

Caption: A timeline of the expanding applications of alkyl thiocyanates.

Experimental Protocols: A Nod to the Classics

To provide a practical context to the historical narrative, the following section details a representative experimental procedure for a classical alkyl thiocyanate synthesis.

Protocol: Synthesis of Ethyl Thiocyanate from Ethyl Bromide

Materials:

-

Ethyl bromide

-

Potassium thiocyanate

-

Ethanol (95%)

-

Water

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium thiocyanate in a minimal amount of warm 95% ethanol.

-

To this solution, add ethyl bromide in a 1:1.1 molar ratio (ethyl bromide to potassium thiocyanate).

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate of potassium bromide will be observed.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

-

The ethyl thiocyanate will separate as an oily layer. Separate the layers and wash the organic layer with water to remove any remaining ethanol and inorganic salts.

-

Dry the crude ethyl thiocyanate over anhydrous sodium sulfate.

-

Purify the product by distillation, collecting the fraction boiling at approximately 144-146 °C.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is chosen for its ability to dissolve both the inorganic salt (to some extent) and the organic halide, facilitating the reaction.

-

Excess Thiocyanate: A slight excess of potassium thiocyanate is used to ensure the complete conversion of the limiting reagent, ethyl bromide.

-

Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.

-

Water Quench and Wash: The addition of water is crucial for separating the organic product from the water-soluble inorganic byproducts and the ethanol solvent.

-

Distillation: This final purification step separates the desired ethyl thiocyanate from any unreacted starting materials and higher-boiling impurities.

Conclusion and Future Outlook

From their humble beginnings in the mid-19th century, alkyl thiocyanates have carved a significant niche in the landscape of organic chemistry. The journey from their initial synthesis to their application as broad-spectrum biocides and now as sophisticated tools in drug discovery highlights the enduring value of fundamental chemical research. The continuous development of novel synthetic methods, driven by the principles of efficiency, selectivity, and sustainability, ensures that alkyl thiocyanates will remain at the forefront of chemical innovation. For researchers in drug development and materials science, a deep understanding of the history and fundamental chemistry of this versatile functional group is not merely an academic exercise but a gateway to future discoveries.

References

- Iranpoor, N., Firouzabadi, H., Akhlaghinia, B., & Azadi, R. (2004).

-

Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]

-

Wikipedia. (n.d.). Carl Jacob Löwig. Retrieved from [Link]

-

Wikipedia. (n.d.). Liebigs Annalen. Retrieved from [Link]

- Fathi, M., & Vessally, E. (2020). Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview. Journal of Chemical Letters, 1(1), 25-31.

- Venerable, J. T., Miyashiro, J., & Sailing, A. W. (1972). U.S. Patent No. 3,647,849. Washington, DC: U.S.

- Himel, C. M., & Edmonds, L. O. (1951). U.S. Patent No. 2,572,564. Washington, DC: U.S.

-

Science History Institute. (2016, December 12). Justus von Liebig and Friedrich Wöhler. Retrieved from [Link]

- Eschliman, K., & Bossmann, S. H. (2019).

-

PubChem. (n.d.). Lethane. Retrieved from [Link]

- Minarowski, L., et al. (2014). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1842(11), 2245-2253.

- Drobnica, L., et al. (1967). Antifungal activity of isothiocyanates and related compounds. I. Naturally occurring isothiocyanates and their analogues. Applied Microbiology, 15(4), 701-709.

-

Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Selected Bioactive and Natural Compounds Containing Alkyl Thiocyanates. Retrieved from [Link]

- Matyjaszczyk, P. S., et al. (2015). Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition. Journal of Agricultural and Food Chemistry, 63(29), 6544-6553.

-

PubChem. (n.d.). Lethane 384. Retrieved from [Link]

- Patil, S., et al. (2018). A sustainable process for gram-scale synthesis of stereoselective aryl substituted (E)-2-thiocyanatoacrylic acids. RSC Advances, 8(15), 8049-8055.

-

Wikipedia. (n.d.). Annalen der Chemie. Retrieved from [Link]

-

Expert Market Research. (2023). Ethyl Thiocyanate Manufacturing Plant Project Report 2026. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). On This Day - Mar 17 : Carl Jacob Löwig was born. Retrieved from [Link]

-

Wikipedia. (n.d.). Carl Jacob Löwig (Spanish). Retrieved from [Link]

-

Wikipedia. (n.d.). Carl Jacob Löwig (Romanian). Retrieved from [Link]

- ChemPlayer tribute. (2018, September 27).

- Google Books. (n.d.). Annalen der Chemie und Pharmacie.

-

University of Leicester. (n.d.). Annalen der Chemie (und Pharmacie 1840-1873) der Leipzig 1873. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocyanate synthesis by C-S coupling or substitution. Retrieved from [Link]

Sources

Unveiling the Bioactive Potential of Hexyl Thiocyanate: A Technical Guide for Researchers

Foreword: Charting Unexplored Territory

Hexyl thiocyanate, a sulfur-containing organic compound, represents a fascinating yet underexplored molecule in the landscape of bioactive compounds. While direct, in-depth research on hexyl thiocyanate itself is nascent, a compelling body of evidence from its structural isomer, hexyl isothiocyanate, and the broader classes of thiocyanates and isothiocyanates, provides a strong rationale for investigating its potential biological activities. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for exploring the antimicrobial, antifungal, insecticidal, and potential therapeutic applications of hexyl thiocyanate. By synthesizing data from related compounds and providing robust, validated experimental protocols, this document serves as a launchpad for pioneering research into this promising molecule.

Section 1: The Chemical Context - Understanding Hexyl Thiocyanate and Its Relatives

Hexyl thiocyanate (C₆H₁₃SCN) is an organic compound characterized by a hexyl group attached to a thiocyanate functional group (-SCN). Its isomer, hexyl isothiocyanate (C₆H₁₃NCS), features the isothiocyanate functional group (-NCS). This seemingly subtle difference in the arrangement of atoms can lead to significant variations in chemical reactivity and, consequently, biological activity.

Isothiocyanates, particularly those derived from cruciferous vegetables like 6-(methylsulfinyl)hexyl isothiocyanate (6-MITC) from wasabi, have been the subject of extensive research.[1] These studies have revealed a wide spectrum of biological effects, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The thiocyanate ion (SCN⁻) itself is a key component of the innate immune system, where it is converted by lactoperoxidase to the antimicrobial compound hypothiocyanite (OSCN⁻).[4] This established bioactivity within the thiocyanate and isothiocyanate families forms the scientific basis for postulating a range of potential biological activities for hexyl thiocyanate.

Section 2: Antimicrobial Potential: A First Line of Inquiry

The antimicrobial properties of isothiocyanates and the thiocyanate/lactoperoxidase system are well-documented.[4][5] It is therefore highly probable that hexyl thiocyanate exhibits antimicrobial activity. The proposed mechanism of action for many organosulfur compounds involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with cellular respiration.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standardized method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Materials:

-

Hexyl thiocyanate

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Preparation of Hexyl Thiocyanate Dilutions:

-

Prepare a stock solution of hexyl thiocyanate in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted hexyl thiocyanate.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.[6]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of hexyl thiocyanate at which there is no visible bacterial growth (turbidity).[6] This can be assessed visually or by measuring the optical density at 600 nm.

-

Data Presentation: Expected Outcomes and Comparative Analysis

| Compound | Target Organism | MIC Range (µg/mL) | Reference |

| 6-MITC | E. coli | 50-100 | [2] |

| 6-MITC | S. aureus | 25-50 | [2] |

| Allyl Isothiocyanate | Various Bacteria | 10-200 | [5] |

This table presents hypothetical MIC ranges for hexyl thiocyanate based on data for related compounds. Actual experimental results would be inserted here.

Section 3: Antifungal Activity: Combating Fungal Pathogens

Many isothiocyanates have demonstrated significant antifungal properties.[7] The proposed mechanisms include the inhibition of fungal spore germination, disruption of cell wall integrity, and interference with key metabolic pathways.[8][9]

Experimental Protocol: Antifungal Susceptibility Testing via Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.[3]

Materials:

-

Hexyl thiocyanate

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells or spores in sterile saline.

-

Adjust the suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.

-

Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[3]

-

-

Preparation of Hexyl Thiocyanate Dilutions:

-

Prepare a stock solution of hexyl thiocyanate and perform serial dilutions in RPMI-1640 medium in a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate the wells with the standardized fungal suspension.

-

Include positive and negative controls.

-

Incubate the plate at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi.[3]

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration that causes a significant inhibition of growth (typically ≥50%) compared to the positive control.[10]

-

Section 4: Insecticidal Properties: A Potential Biopesticide

Certain plant-derived compounds, including some isothiocyanates, exhibit insecticidal activity, making them attractive candidates for the development of biopesticides.[7] The mode of action can vary, from repellency and feeding deterrence to direct toxicity.

Experimental Protocol: Larvicidal Bioassay

This protocol outlines a general method for assessing the larvicidal activity of a compound against mosquito larvae.[11]

Materials:

-

Hexyl thiocyanate

-

Insect larvae (e.g., Aedes aegypti)

-

Beakers or small containers

-

Dechlorinated water

-

Pipettes

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of hexyl thiocyanate in a suitable solvent.

-

Prepare a series of dilutions in dechlorinated water to achieve the desired test concentrations.

-

-

Exposure of Larvae:

-

Place a defined number of larvae (e.g., 20-25) in beakers containing the test solutions.

-

Include a control group with the solvent only and a negative control with dechlorinated water.

-

-

Mortality Assessment:

-

Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours).

-

Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

-

Data Analysis:

-

Calculate the percentage mortality for each concentration.

-

Determine the LC₅₀ (lethal concentration required to kill 50% of the larvae) using probit analysis.[12]

-

Section 5: Potential Therapeutic Applications: Anti-inflammatory and Anticancer Effects

The anti-inflammatory and anticancer activities of 6-MITC and other isothiocyanates are well-established, suggesting that hexyl thiocyanate may possess similar therapeutic potential.[2] The anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory mediators, while the anticancer activity can involve the induction of apoptosis and inhibition of cell proliferation.[1]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Hexyl thiocyanate

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Normal cell line (for assessing selectivity)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO₂ incubator.[13]

-

-

Compound Treatment:

-

Treat the cells with various concentrations of hexyl thiocyanate for 24, 48, or 72 hours.[13]

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ (concentration of the compound that inhibits cell growth by 50%).

-

Visualization of Experimental Workflow and Proposed Mechanisms

Caption: Workflow for assessing the in vitro cytotoxicity of hexyl thiocyanate using the MTT assay.

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rr-asia.woah.org [rr-asia.woah.org]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. dojindo.com [dojindo.com]

- 8. protocols.io [protocols.io]

- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. MTT (Assay protocol [protocols.io]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Thiocyanate Group in Alkyl Chains: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiocyanate group (-SCN), a versatile and often underutilized functional group in organic synthesis, offers a unique gateway to a diverse array of sulfur- and nitrogen-containing molecules. Its ambident nucleophilic character, coupled with its ability to act as a competent leaving group and participate in various cycloaddition and rearrangement reactions, makes it a powerful tool in the construction of complex molecular architectures. This in-depth technical guide provides a comprehensive exploration of the reactivity of the thiocyanate group when attached to alkyl chains. We will delve into the fundamental principles governing its behavior, from its synthesis to its multifaceted reaction pathways, including nucleophilic substitutions, isomerizations, and its role as a precursor for heterocyclic systems. This guide is intended to equip researchers, particularly those in drug discovery and development, with the knowledge to strategically employ alkyl thiocyanates in the synthesis of novel chemical entities.

Introduction: The Dual Nature of the Thiocyanate Moiety

The thiocyanate functional group, with its linear arrangement of sulfur, carbon, and nitrogen atoms (R-S-C≡N), is a pseudohalide that exhibits a rich and varied chemistry.[1][2] Its reactivity is largely dictated by the electronic distribution within the -SCN moiety. The thiocyanate anion ([SCN]⁻) is an ambident nucleophile, meaning it can react at two different sites: the "soft" sulfur atom or the "hard" nitrogen atom.[1] This duality is a central theme in its chemistry and is influenced by factors such as the electrophile, solvent, and counter-ion, as dictated by Hard and Soft Acid and Base (HSAB) theory.[1] When incorporated into an alkyl chain, the thiocyanate group can participate in a wide range of transformations, making it a valuable synthon for introducing sulfur and nitrogen functionalities. This guide will explore the synthesis of alkyl thiocyanates and their subsequent reactivity in key chemical transformations.

Synthesis of Alkyl Thiocyanates: Forging the C-S Bond

The reliable and efficient synthesis of alkyl thiocyanates is the first critical step in harnessing their synthetic potential. Several robust methods exist, with the choice of method depending on the starting material and the desired substrate scope.

Nucleophilic Substitution of Alkyl Halides and Sulfonates

The most common and straightforward method for synthesizing alkyl thiocyanates is the nucleophilic substitution of alkyl halides or sulfonates (e.g., tosylates, mesylates) with a thiocyanate salt, typically sodium or potassium thiocyanate.[2][3] This reaction generally proceeds via an SN2 mechanism.

Causality in Experimental Choices:

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or acetone are preferred as they effectively solvate the cation of the thiocyanate salt while leaving the thiocyanate anion relatively "naked" and highly nucleophilic. Protic solvents can hydrogen-bond with the nitrogen atom of the thiocyanate anion, reducing its nucleophilicity.

-

Leaving Group: The choice of leaving group follows the typical SN2 trend: I > Br > Cl > OTs > OMs. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.

-

Competition with Isothiocyanate Formation: A primary competing pathway is the formation of the isomeric alkyl isothiocyanate (R-N=C=S). Attack by the harder nitrogen atom is favored with more carbocationic character in the transition state (SN1-like). Therefore, primary and secondary alkyl halides predominantly yield the thiocyanate, while tertiary and benzylic halides, which can stabilize a positive charge, often give significant amounts of the isothiocyanate.[2]

Experimental Protocol: Synthesis of 1-Thiocyanatohexane

-

To a solution of 1-bromohexane (10.0 g, 60.6 mmol) in 100 mL of ethanol, add potassium thiocyanate (8.8 g, 90.9 mmol).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC (thin-layer chromatography).

-

After completion (typically 4-6 hours), cool the mixture to room temperature and filter to remove the precipitated potassium bromide.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between diethyl ether (100 mL) and water (50 mL).

-

Separate the organic layer, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 1-thiocyanatohexane as a colorless oil.

Conversion of Alcohols

Alcohols can be converted to alkyl thiocyanates through a Mitsunobu reaction or by activation with sulfonylating agents followed by displacement with a thiocyanate salt. A direct, one-step synthesis from readily available alcohols can be achieved using triphenylphosphine, diethylazodicarboxylate (DEAD), and ammonium thiocyanate.[4]

Diagram: Synthesis of Alkyl Thiocyanates

Caption: Key synthetic routes to alkyl thiocyanates.

The Diverse Reactivity of Alkyl Thiocyanates

Once synthesized, alkyl thiocyanates serve as versatile intermediates for a multitude of chemical transformations.

Nucleophilic Substitution Reactions: Thiocyanate as a Leaving Group

The thiocyanate group can act as a pseudohalide leaving group in nucleophilic substitution reactions, although it is generally less reactive than its halide counterparts. The reaction is driven by the formation of the stable thiocyanate anion. These reactions are particularly useful for introducing a variety of nucleophiles onto an alkyl chain.[5]

Table: Comparison of Leaving Group Ability

| Leaving Group | Relative Rate of SN2 Reaction |

| I⁻ | ~30,000 |

| Br⁻ | ~10,000 |

| Cl⁻ | ~200 |

| SCN⁻ | ~100 |

| F⁻ | 1 |

Note: Relative rates are approximate and can vary with substrate and reaction conditions.

Isomerization to Isothiocyanates

Alkyl thiocyanates can undergo thermal or base-catalyzed isomerization to the thermodynamically more stable alkyl isothiocyanates.[2][6] This rearrangement is particularly facile for allylic and benzylic thiocyanates.[2] The mechanism is thought to involve an intramolecular nucleophilic attack of the nitrogen atom on the carbon bearing the thiocyanate group, proceeding through a three-membered ring transition state, or an intermolecular process involving free thiocyanate ions.

Diagram: Isomerization of Allyl Thiocyanate

Caption: Isomerization of allyl thiocyanate to allyl isothiocyanate.

Reduction to Thiols

A key transformation of alkyl thiocyanates is their reduction to the corresponding thiols (R-SH). This provides a valuable alternative to the often malodorous direct use of thiols. Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) in the presence of a catalyst, and zinc in acidic media.

Experimental Protocol: Reduction of Benzyl Thiocyanate to Benzyl Mercaptan

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend lithium aluminum hydride (1.1 g, 29 mmol) in 50 mL of anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of benzyl thiocyanate (3.0 g, 20 mmol) in 20 mL of anhydrous diethyl ether via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction by the sequential slow addition of water (1.1 mL), 15% aqueous sodium hydroxide (1.1 mL), and water (3.3 mL).

-

Filter the resulting white precipitate and wash it with diethyl ether.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield benzyl mercaptan.

Precursors to Heterocyclic Systems

Alkyl thiocyanates are valuable building blocks for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry. For instance, α-thiocyanato ketones can be used to synthesize 2-aminothiazoles through reaction with amines.[7]

Diagram: Synthesis of 2-Aminothiazoles

Caption: Synthesis of 2-aminothiazoles from α-thiocyanato ketones.

Applications in Drug Discovery and Development

The versatility of the thiocyanate group makes it a valuable tool in the synthesis of biologically active molecules.[8][9]

-

Bioisosteric Replacement: The thiocyanate group can serve as a bioisostere for other functional groups, such as halogens or nitriles, to modulate the physicochemical properties and biological activity of a lead compound.

-

Pro-drugs: The conversion of a thiol-containing drug to a thiocyanate can serve as a pro-drug strategy. The thiocyanate can be metabolically reduced in vivo to release the active thiol.

-

Access to Novel Scaffolds: As demonstrated, alkyl thiocyanates provide access to a wide range of sulfur-containing heterocycles, many of which are privileged structures in medicinal chemistry.[10] For instance, the thiocyanate moiety is present in some natural products with interesting biological activities.[11]

Conclusion

The reactivity of the thiocyanate group in alkyl chains is a rich and multifaceted area of organic chemistry. From its synthesis via well-established nucleophilic substitution reactions to its diverse transformations into thiols, isothiocyanates, and heterocyclic systems, the alkyl thiocyanate moiety is a powerful synthetic tool. For researchers in drug discovery and development, a thorough understanding of the principles governing the reactivity of this functional group can unlock new avenues for the synthesis of novel and potent therapeutic agents. The ability to strategically introduce and manipulate the thiocyanate group provides a distinct advantage in the quest for new molecular entities with improved pharmacological profiles.

References

-

Ju, Y., Kumar, D., & Varma, R. S. (2006). A practical, rapid, and efficient microwave (MW) promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates or sulfinates in aqueous media tolerates various reactive functional groups. Journal of Organic Chemistry, 71(17), 6697-6700. [Link]

-

Wikipedia. (n.d.). Thiocyanate. Retrieved January 26, 2026, from [Link]

-

Barbero, M., Crisma, M., De Lucchi, O., & Fabris, F. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32454-32462. [Link]

-

ResearchGate. (n.d.). Synthesis of alkyl thiocyanates. [Image]. Retrieved January 26, 2026, from [Link]

-

Xu, Y., & Thannickal, V. J. (2016). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. Expert Review of Respiratory Medicine, 10(12), 1269–1271. [Link]

-

Wikipedia. (n.d.). Organic thiocyanates. Retrieved January 26, 2026, from [Link]

-

That Chemist. (2025, August 7). Chemistry of Organo-Thiocyanates (Important Papers) [Video]. YouTube. [Link]

-

Perrin, C. L., & Fabian, J. (1996). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 118(25), 5926-5934. [Link]

-

Singh, S., & Kumar, V. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(11), 6563-6585. [Link]

-

El-Sheref, E. M., & El-Sayed, R. (2024). Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. Molecules, 29(22), 5365. [Link]

-

Kondo, S., Takeda, Y., & Tsuda, K. (1987). Thiocyanation of alkyl halides with alkyl thiocyanates in the presence of quaternary phosphonium halides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1649-1651. [Link]

-